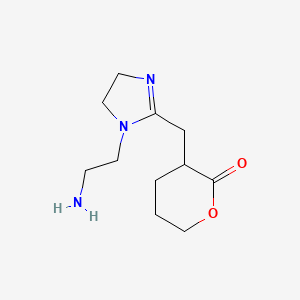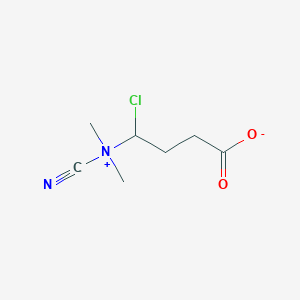
4-Chloro-4-(cyanodimethylammonio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-(cyanodimethylammonio)butanoate is a chemical compound with significant interest in various scientific fields. Its unique structure, which includes a chloro group, a cyanodimethylammonio group, and a butanoate backbone, makes it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(cyanodimethylammonio)butanoate typically involves the reaction of 4-chlorobutanoic acid with cyanodimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(cyanodimethylammonio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanodimethylammonio group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and substituted butanoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-4-(cyanodimethylammonio)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4-(cyanodimethylammonio)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanodimethylammonio groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutanoic acid: Similar in structure but lacks the cyanodimethylammonio group.
4-Cyanobutanoic acid: Contains a cyanide group but lacks the chloro and dimethylammonio groups.
4-Chloro-3-hydroxybutanoate: Similar backbone but with a hydroxyl group instead of the cyanodimethylammonio group.
Uniqueness
4-Chloro-4-(cyanodimethylammonio)butanoate is unique due to the presence of both the chloro and cyanodimethylammonio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
4-chloro-4-[cyano(dimethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H11ClN2O2/c1-10(2,5-9)6(8)3-4-7(11)12/h6H,3-4H2,1-2H3 |
InChI Key |
RWFHESXUMALJEW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C#N)C(CCC(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


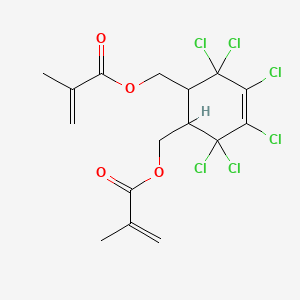

![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
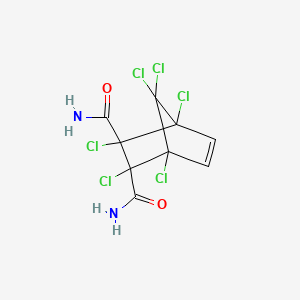

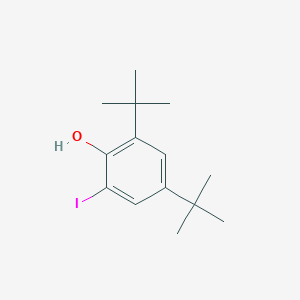
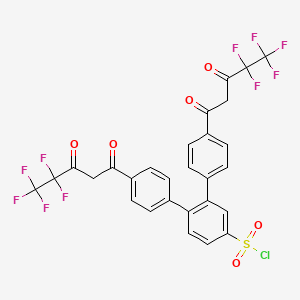
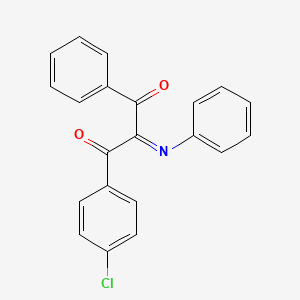
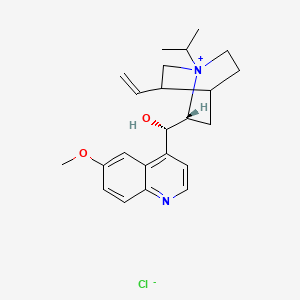

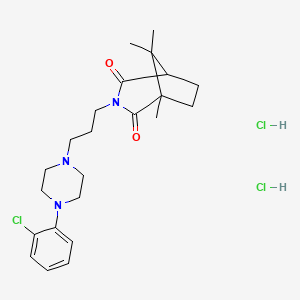
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
